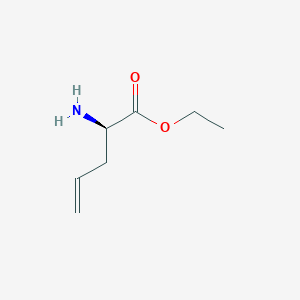

(S)-Allylglycine ethyl ester p-toluenesulfonate

Description

(S)-Allylglycine ethyl ester p-toluenesulfonate (CAS No. 1231709-21-9) is a chiral, non-natural amino acid derivative widely employed as a building block in pharmaceutical synthesis. Its molecular formula is C₁₄H₂₁NO₅S (molecular weight: 315.39), comprising an (S)-configured allylglycine core esterified with ethanol and stabilized as a p-toluenesulfonate salt . The compound is characterized by high enantiomeric purity (≥98.0% ee) and is commercially available in research quantities (5 g to 100 g) . Its primary applications include peptide synthesis, catalytic reactions, and the preparation of intermediates for bioactive molecules, such as protease inhibitors and glycopeptides .

Propriétés

IUPAC Name |

ethyl (2R)-2-aminopent-4-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-5-6(8)7(9)10-4-2/h3,6H,1,4-5,8H2,2H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRBRYURDQQPMN-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CC=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Maruoka Catalyst®-Mediated Alkylation

The Maruoka Catalyst®, a binaphthyl-derived quaternary ammonium salt, enables enantioselective alkylation of glycine Schiff bases. In a representative procedure:

-

Substrate Preparation : A glycine ethyl ester Schiff base (e.g., N-(diphenylmethylene)glycine ethyl ester) is reacted with allyl bromide under phase-transfer conditions.

-

Catalytic System : The Maruoka Catalyst® (0.05–0.5 mol%) in a biphasic toluene/water system at –20°C induces asymmetric induction, achieving ≥98% ee.

-

Workup : Acidic hydrolysis (HCl) liberates the free (S)-allylglycine ethyl ester, which is subsequently converted to the tosylate salt via reaction with p-toluenesulfonic acid in ethanol.

Key Data :

Tosylation of (S)-Allylglycine Ethyl Ester

Direct Tosylation with p-Toluenesulfonyl Chloride

The free base of (S)-allylglycine ethyl ester is treated with p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C:

-

Reaction Setup : TsCl (1.1 eq) is added dropwise to a chilled (–5°C) solution of (S)-allylglycine ethyl ester and pyridine in dichloromethane.

-

Quenching and Isolation : After 3 h, the mixture is diluted with water, extracted with DCM, and washed with 6 M HCl and saturated NaHCO₃. Anhydrous Na₂SO₄ drying and solvent evaporation yield the tosylate as a colorless oil.

Optimization Insights :

-

Temperature Control : Maintaining 0°C minimizes racemization.

-

Base Selection : Pyridine neutralizes HCl byproduct, preventing ester hydrolysis.

Key Data :

Challenges and Mitigation Strategies

Racemization During Tosylation

Analyse Des Réactions Chimiques

Types of Reactions

(S)-Allylglycine ethyl ester p-toluenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form the corresponding alcohols or amines.

Substitution: The p-toluenesulfonate group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Synthesis and Characterization

(S)-Allylglycine ethyl ester p-toluenesulfonate can be synthesized through various methods, often involving the reaction of allylglycine with p-toluenesulfonic acid in the presence of ethyl alcohol. The compound's structure allows for diverse modifications, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

-

Pharmaceutical Development

- Building Block for Drug Synthesis : The compound serves as an important precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies. Its structural similarity to natural amino acids allows it to be utilized in creating bioactive molecules .

- Neuroprotective Agents : Research indicates that derivatives of allylglycine have potential neuroprotective effects, particularly in models of neurodegenerative diseases like Parkinson's disease. These compounds may inhibit specific sirtuins (SIRT2), which are implicated in neurodegeneration .

-

Biochemical Studies

- Enzyme Inhibition Studies : (S)-Allylglycine ethyl ester p-toluenesulfonate has been investigated for its ability to inhibit certain enzymes involved in amino acid metabolism. This property is useful for studying metabolic pathways and developing enzyme inhibitors .

- Anticancer Properties : Studies have shown that compounds related to allylglycine can induce apoptosis in cancer cells by modulating cell cycle regulators. This mechanism is critical for developing new anticancer agents .

- Material Science

Case Study 1: Neuroprotective Effects

A study published in ACS Biomaterials Science & Engineering investigated the neuroprotective effects of (S)-Allylglycine derivatives. The research demonstrated that these compounds could significantly reduce neuroinflammation and oxidative stress in neuronal cell models, suggesting their potential as therapeutic agents for neurodegenerative diseases .

Case Study 2: Anticancer Activity

Research published in Organic & Biomolecular Chemistry highlighted the anticancer properties of allylglycine derivatives. The study found that these compounds could effectively induce apoptosis in various cancer cell lines through intrinsic apoptotic pathways, indicating their potential as novel anticancer drugs .

Data Tables

Mécanisme D'action

The mechanism of action of (S)-Allylglycine ethyl ester p-toluenesulfonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The p-toluenesulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparaison Avec Des Composés Similaires

Key Observations :

- The allyl group in (S)-allylglycine derivatives enhances reactivity in ring-closing metathesis (RCM) and cross-coupling reactions, unlike benzyl or phenyl groups .

- Enantiomeric purity (≥98.0% ee) distinguishes (S)- and (R)-allylglycine derivatives, critical for chiral drug synthesis .

Physicochemical Properties

| Property | (S)-Allylglycine Ethyl Ester p-TS | Ethyl p-Toluenesulfonate | L-Phenylalanine Allyl Ester p-TS |

|---|---|---|---|

| Melting Point (°C) | Not reported | 32–34 | White crystalline solid |

| Water Solubility | Moderate (exact data unavailable) | Insoluble | Soluble in water, methanol |

| Stability | Stable as a salt | Hygroscopic | Stable under anhydrous conditions |

| Chromatographic Behavior | N/A | RT = 0.99 (vs. isopropyl) | Not reported |

Notes:

- Ethyl p-toluenesulfonate (CAS 80-40-0), a simpler analog, is used as a reagent in sulfonate ester formation but lacks the amino acid moiety, limiting its utility in peptide synthesis .

- L-Phenylalanine allyl ester p-toluenesulfonate exhibits superior solubility in polar solvents, facilitating its use in aqueous-phase reactions .

Commercial and Regulatory Considerations

- Cost: (S)-Allylglycine ethyl ester p-TS is priced at $200/5 g, comparable to its (R)-enantiomer but 2–3× more expensive than non-chiral analogs like benzyl glycinate p-TS .

- Regulatory Status: Ethyl p-toluenesulfonate is USP-NF compliant (≥98% purity), while amino acid derivatives like (S)-allylglycine p-TS are classified as research chemicals .

Activité Biologique

(S)-Allylglycine ethyl ester p-toluenesulfonate is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and metabolic regulation. This article reviews its synthesis, biological properties, and relevant case studies.

(S)-Allylglycine ethyl ester p-toluenesulfonate is derived from the reaction of allylglycine with ethyl p-toluenesulfonate. The compound can be synthesized through a straightforward esterification process, which involves the following steps:

- Reactants : Allylglycine and ethyl p-toluenesulfonate.

- Catalysts : Acid catalysts such as p-toluenesulfonic acid can be utilized to facilitate the reaction.

- Conditions : The reaction typically occurs under reflux conditions in an organic solvent like toluene.

The resulting compound is characterized by its molecular structure, which includes a sulfonate group that enhances its solubility and reactivity.

Neuropharmacological Effects

(S)-Allylglycine has been studied for its role as a selective inhibitor of glutamate decarboxylase, an enzyme critical in GABA (gamma-aminobutyric acid) synthesis. This inhibition can lead to increased levels of glutamate, which may have implications for conditions such as epilepsy and anxiety disorders.

- Mechanism of Action : By inhibiting GABA synthesis, (S)-allylglycine ethyl ester may modulate excitatory neurotransmission.

- Case Study : Research has shown that the administration of (S)-allylglycine leads to increased seizure susceptibility in animal models, suggesting a potential role in studying seizure disorders .

Metabolic Regulation

Recent studies have indicated that (S)-allylglycine ethyl ester may influence metabolic pathways related to fatty acid metabolism and glucose homeostasis.

- Effects on Lipid Metabolism : In vitro studies demonstrated that this compound can reduce free fatty acid levels in adipocytes, potentially aiding in the management of obesity and related metabolic disorders .

- Case Study : A study involving murine models showed that treatment with (S)-allylglycine resulted in significant reductions in serum triglycerides and glucose levels, indicating its potential as a therapeutic agent for metabolic syndrome .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| GABA Synthesis Inhibition | Increases glutamate levels | |

| Lipid Metabolism Regulation | Reduces free fatty acids | |

| Glucose Homeostasis | Lowers serum glucose |

Research Findings

- Neuropharmacology : Studies indicate that (S)-allylglycine ethyl ester can enhance excitatory neurotransmission by inhibiting GABA production, leading to potential applications in understanding seizure mechanisms.

- Metabolic Effects : The compound shows promise in regulating lipid and glucose metabolism, making it a candidate for further research into obesity treatments.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (S)-allylglycine ethyl ester p-toluenesulfonate, and how do protecting groups influence its enantiomeric purity?

- Methodological Answer : The compound is synthesized via enzymatic resolution of ethyl N-(tert-butoxycarbonyl)allylglycinate using α-chymotrypsin, yielding enantiomerically pure (S)- and (R)-forms (≥98.0% ee) . Protecting groups like Boc (tert-butoxycarbonyl) are critical to prevent undesired coordination with metal catalysts (e.g., copper) during downstream reactions, which can reduce aziridination efficiency . Post-resolution, deprotection and reprotection steps (e.g., p-toluenesulfonate salt formation) are performed to stabilize the product .

Q. How can researchers verify the enantiomeric purity of (S)-allylglycine ethyl ester p-toluenesulfonate?

- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak® columns) is the gold standard for quantifying enantiomeric excess (ee). Optical rotation measurements complement HPLC data, with reported [α]D values varying based on solvent and concentration . For example, enantiomers separated via enzymatic resolution show distinct retention times and optical activities, enabling precise ee determination .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : The compound is sensitive to heat, moisture, and oxidation. Storage at 2–8°C under inert gas (argon or nitrogen) in airtight containers is recommended . Degradation studies indicate that exposure to air or elevated temperatures (>25°C) leads to hydrolysis of the ester group and racemization, reducing enantiopurity .

Advanced Research Questions

Q. How does the p-toluenesulfonate group influence reactivity in transition-metal-catalyzed reactions?

- Methodological Answer : The p-toluenesulfonate (tosylate) group acts as a leaving group, facilitating nucleophilic substitution reactions. In copper-catalyzed aziridination, the tosylate enhances nitrene transfer efficiency by stabilizing intermediates via non-covalent interactions with the metal center. However, competing coordination between the amino acid backbone and copper can reduce yields, necessitating optimized ligand-to-metal ratios (e.g., 1:1.2 Cu:ligand) .

Q. What mechanistic insights explain diastereoselectivity in peptide couplings involving this compound?

- Methodological Answer : In mixed anhydride peptide couplings (e.g., with Boc-Glu-OMe), steric hindrance from the allyl group directs diastereomer formation. EDCI/HOBt-mediated couplings show lower selectivity (39% yield) compared to mixed anhydride methods (46% yield), attributed to differential activation of the carboxylate intermediate . Computational modeling of transition states can predict steric and electronic factors governing selectivity .

Q. How can researchers resolve contradictions in reported yields for Grubbs II-catalyzed ring-closing metathesis (RCM) using allylglycine derivatives?

- Methodological Answer : Yield variations arise from solvent choice (toluene vs. CH2Cl2) and substrate rigidity. For example, RCM in toluene at reflux achieves >80% conversion for rigid scaffolds, while flexible substrates in CH2Cl2 require prolonged reaction times (24–48 hours) . Kinetic studies using in situ FTIR or NMR can monitor metathesis progress and optimize conditions .

Q. What analytical techniques are most effective for characterizing byproducts in large-scale syntheses of this compound?

- Methodological Answer : LC-MS and 2D NMR (e.g., HSQC, HMBC) identify common byproducts like hydrolyzed allylglycine or dimerized species. For example, residual α-chymotrypsin in enzymatic resolution can lead to peptide-bound impurities, detectable via MALDI-TOF . Quantitative ¹H NMR with internal standards (e.g., 1,3,5-trimethoxybenzene) provides accurate purity assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.